6-benzylpiperazin-2-one HCl

MAO-B Enzyme inhibition Neurodegenerative disease research

6-Benzylpiperazin-2-one HCl (CAS 2230901-17-2) features a C-6 benzyl substitution that delivers measurable MAO-B inhibition (IC50 = 12 μM). Its negative LogP (-0.06) strategically reduces lipophilicity versus the 1-benzyl analog (LogP 1.92), minimizing off-target promiscuity in CNS programs. The hydrochloride salt provides aqueous solubility ≥25 mg/mL, enabling concentrated stock solutions without DMSO artifacts. This specific regioisomer is essential for SAR integrity—substituting positional isomers will invalidate comparative binding data. Select the HCl salt for reliable, publication-ready in vitro assay results.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
Cat. No. B12446427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzylpiperazin-2-one HCl
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CN1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H
InChIKeyUJPFALJOGCQJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylpiperazin-2-one HCl: Key Physicochemical and Structural Baseline for Procurement


6-Benzylpiperazin-2-one hydrochloride (CAS: 907973-28-8 for base, 2230901-17-2 for HCl salt) is a substituted piperazin-2-one derivative featuring a benzyl group at the 6-position of the heterocyclic ring [1]. It is characterized by a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol, distinguishing it from its free base analog (C₁₁H₁₄N₂O, MW 190.24) . As a member of the piperazinone class, this compound serves as a versatile scaffold in medicinal chemistry and as a key intermediate in the synthesis of biologically active molecules .

Why Generic Piperazinone Substitution Fails: Critical Differentiation of 6-Benzylpiperazin-2-one HCl


Piperazin-2-one derivatives cannot be treated as interchangeable due to the profound impact of substitution pattern on both chemical reactivity and biological target engagement. The position of the benzyl substituent—whether at N-1, N-4, C-6, or other positions—determines the compound's lipophilicity (calculated logP values range from -0.06 to 1.92 across analogs) , which in turn governs membrane permeability and binding site compatibility [1]. The lactam (ketone) functionality at the 2-position provides a unique hydrogen-bonding anchor for target recognition and a site for further chemical elaboration . Furthermore, the choice between free base and hydrochloride salt impacts aqueous solubility and handling properties, with the HCl salt exhibiting solubility of ≥25 mg/mL in water [2]. Therefore, substituting one benzylpiperazin-2-one regioisomer for another can alter the trajectory of a synthetic route or invalidate a biological SAR study.

6-Benzylpiperazin-2-one HCl: Head-to-Head Quantitative Evidence for Scientific Selection


MAO-B Inhibition: Moderate Activity Differentiating from Non-Selective Piperazines

6-Benzylpiperazin-2-one HCl exhibits moderate inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ value of 12 μM . This contrasts with the non-selective serotonergic and dopaminergic receptor interactions of other benzylpiperazines, such as 1-benzylpiperazine (BZP), which lack this specific enzyme targeting .

MAO-B Enzyme inhibition Neurodegenerative disease research

Physicochemical Differentiation: Lipophilicity Contrast with Regioisomers

The calculated partition coefficient (LogP) for 6-benzylpiperazin-2-one HCl is reported as -0.06 , indicating relatively low lipophilicity. In contrast, the regioisomer 1-benzylpiperazin-2-one exhibits a significantly higher calculated LogP of 1.92 . This difference of nearly two log units translates to a roughly 100-fold difference in octanol/water partitioning.

Lipophilicity Physicochemical properties Medicinal chemistry

Aqueous Solubility: Quantified Advantage of the HCl Salt Form

6-Benzylpiperazin-2-one HCl demonstrates aqueous solubility of at least 25 mg/mL (equivalent to 50 mM) [1]. This is a direct consequence of the hydrochloride salt form, which enhances water solubility compared to the free base (C₁₁H₁₄N₂O), which is predicted to be less soluble .

Solubility Formulation In vitro assays

Recommended Research and Industrial Applications for 6-Benzylpiperazin-2-one HCl


MAO-B Inhibitor Screening and Neurodegenerative Disease Research

Based on its demonstrated MAO-B inhibition (IC₅₀ = 12 μM) , 6-benzylpiperazin-2-one HCl is best positioned as a reference compound or starting scaffold for assay development and structure-activity relationship (SAR) studies targeting MAO-B. This application is supported by its moderate, measurable activity, which distinguishes it from other benzylpiperazines that lack this specific enzymatic profile .

Scaffold for Optimizing Lipophilicity and Permeability in CNS Drug Discovery

The low calculated LogP (-0.06) of this compound makes it a valuable core structure for medicinal chemists aiming to design compounds with lower lipophilicity, which is often associated with improved solubility and reduced off-target promiscuity. This contrasts sharply with more lipophilic analogs like 1-benzylpiperazin-2-one (LogP = 1.92) , offering a tangible strategic advantage for lead optimization programs targeting the CNS or other aqueous compartments.

Development of Water-Soluble Chemical Probes and Assay Standards

With its quantified high aqueous solubility (≥25 mg/mL) [1], the HCl salt of 6-benzylpiperazin-2-one is the preferred form for creating concentrated stock solutions for in vitro biochemical and cell-based assays. This practical advantage directly addresses a common laboratory challenge and positions it as a superior choice over the free base or less soluble regioisomers for routine screening and validation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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